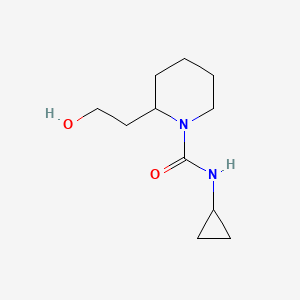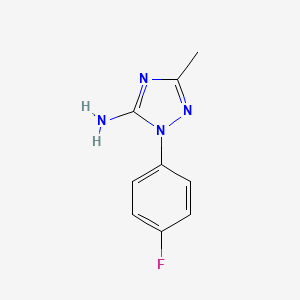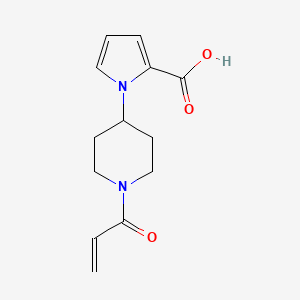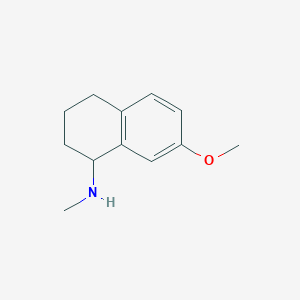![molecular formula C13H16F3NO3S B7556295 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol, also known as TAC-101, is a chemical compound that has been studied for its potential applications in scientific research. TAC-101 is a cyclopentane-based compound that contains a trifluoromethylsulfonyl group and an anilino group. It has been found to have pharmacological properties that make it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is not fully understood. However, it has been found to act as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol may increase the levels of these neurotransmitters in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It has also been found to have potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is its potential as a selective inhibitor of MAO-A. This could make it a useful tool for studying the role of MAO-A in various physiological and pathological processes. However, one limitation of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol. One area of research could be to further investigate its potential as a selective inhibitor of MAO-A and its effects on neurotransmitter levels in the brain. Another area of research could be to explore its potential anti-cancer effects and its mechanism of action in cancer cells. Additionally, 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol could be used as a starting point for the development of new drugs with similar pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol involves several steps. The first step involves the reaction of cyclopentanone with methylamine to form a cyclopentanone imine. The imine is then reacted with trifluoromethanesulfonamide to form a trifluoromethylsulfonyl cyclopentanone intermediate. The intermediate is then reacted with aniline to form 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol.
Aplicaciones Científicas De Investigación
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol has been studied for its potential applications in various fields of scientific research. It has been found to have pharmacological properties that make it a promising candidate for research in the fields of neuroscience, cancer research, and drug discovery.
Propiedades
IUPAC Name |
1-[[2-(trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c14-13(15,16)21(19,20)11-6-2-1-5-10(11)17-9-12(18)7-3-4-8-12/h1-2,5-6,17-18H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDIZZLFWRLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)



